3,4-Propylenedioxythiophen-2,5-dicarbonsäure

Übersicht

Beschreibung

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is an electron-rich conducting polymer known for its applications in organic and bio-electronics. This compound can enhance the intrinsic properties of various polymers, making it a valuable material in the field of advanced electronics .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

ProDOT is primarily utilized in the fabrication of organic electronic devices due to its excellent electrical conductivity and stability. The following applications highlight its significance:

Organic Light-Emitting Diodes (OLEDs)

ProDOT serves as a key component in OLEDs, which are used in displays and lighting. Its electron-rich properties enhance charge transport within the device, improving efficiency and brightness.

Organic Photovoltaics (OPVs)

In OPVs, ProDOT acts as a donor material, facilitating efficient charge separation and transport. Research indicates that incorporating ProDOT can significantly enhance the power conversion efficiency of solar cells.

Sensors

ProDOT-based materials are employed in various sensors, including chemical and biosensors. Its ability to interact with different molecules allows for sensitive detection of analytes.

Applications in Bioelectronics

The biocompatibility and conductivity of ProDOT make it suitable for bioelectronic applications:

Neural Interfaces

ProDOT is used in neural probes due to its flexibility and electrical properties, enabling effective communication with neural tissues without causing significant damage.

Drug Delivery Systems

In drug delivery, ProDOT can be functionalized to create systems that release therapeutic agents in response to specific stimuli, enhancing treatment efficacy.

Case Studies and Research Findings

Several studies have documented the effectiveness of ProDOT in various applications:

- A study published in Chemistry of Materials demonstrated that ProDOT derivatives can be used as fast electrochromics with high contrast ratios .

- Research highlighted in Nano Letters explored the use of multifunctional ProDOT binders for lithium-ion batteries, showcasing improved performance metrics.

- Another investigation focused on the synthesis and application of ProDOT-based polymers for enhanced electronic properties in organic photovoltaics.

Wirkmechanismus

Target of Action

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is an electron-rich conducting polymer . Its primary targets are a variety of polymers, where it enhances their intrinsic properties .

Mode of Action

ProDOT interacts with its targets by functionalizing them . This means it chemically modifies these polymers to improve their properties, such as conductivity, stability, and biocompatibility.

Result of Action

The result of ProDOT’s action is the enhancement of the intrinsic properties of a variety of polymers . This makes these materials more suitable for use in organic and bio-electronics .

Biochemische Analyse

Biochemical Properties

It is known that it can interact with a variety of biomolecules due to its electron-rich nature

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is not well defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid typically involves the formation of the 3,4-alkylenedioxy ring via double Mitsunobu reactions. This method is efficient for producing derivatives of 3,4-ethylenedioxythiophene and 3,4-propylenedioxythiophene, which serve as monomers for electron-rich conducting polymers .

Industrial Production Methods: While specific industrial production methods for 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial levels. The use of cyclohexane/dodecyl benzenesulfonic acid (DBSA)/water microemulsion systems has been explored for functionalizing polymers with this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include various derivatives of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid, which can be used in different applications such as electrochromic devices and organic semiconductors .

Vergleich Mit ähnlichen Verbindungen

3,4-Ethylenedioxythiophene: Another electron-rich conducting polymer used in similar applications.

3,4-Dimethoxythiophene: Known for its use in organic electronics.

3,4-(2′,2′-Diethylpropylene)dioxythiophene: A derivative with unique properties for specific applications.

Uniqueness: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid stands out due to its ability to enhance the intrinsic properties of polymers, making it highly versatile for various applications. Its electron-rich nature and ability to undergo multiple chemical reactions further contribute to its uniqueness .

Biologische Aktivität

3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is a compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

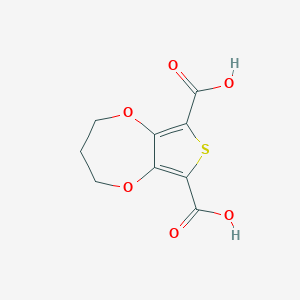

Chemical Structure and Properties

ProDOT is characterized by its unique thiophene structure with two carboxylic acid functional groups and a propylene dioxy bridge. Its chemical formula is , and it exhibits properties that make it suitable for applications in organic electronics and as a potential therapeutic agent.

Synthesis Methods

ProDOT can be synthesized through various methods, including:

- Esterification Reactions : A one-step process involving cyclohexane and dodecyl benzenesulfonic acid has been reported for the synthesis of ProDOT .

- Electrochemical Polymerization : This method allows for the formation of conductive polymer films from ProDOT, which can be utilized in sensors and electronic devices .

Anticancer Properties

Research indicates that ProDOT derivatives exhibit significant anticancer activity. A study highlighted the cytotoxic effects of ProDOT on non-small cell lung cancer (NSCLC) cell lines, demonstrating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis in cancer cells.

Antimicrobial Activity

ProDOT has shown promising antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using standard antimicrobial susceptibility tests, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial effects.

Neuroprotective Effects

Recent studies suggest that ProDOT may possess neuroprotective properties. In vitro experiments demonstrated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Cytotoxicity in Cancer Cells : In a controlled study, ProDOT was tested against A549 and HCC44 cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Efficacy : A series of experiments conducted with ProDOT derivatives showed enhanced antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, highlighting ProDOT's potential as an alternative treatment option .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLQXEPXGNPDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445111 | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177364-98-6 | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does incorporating ProDOT into a sodium alginate (SA) binder improve the performance of lithium-ion batteries?

A1: ProDOT enhances the performance of LIBs in several ways when incorporated into the SA binder:

- Improved Conductivity: The conjugated network of PProDOT, along with lithium doping during battery operation, significantly increases the conductivity of the binder. This enhanced conductivity facilitates electron transport within the electrode, leading to better rate capability. []

- Enhanced Mechanical Integrity: ProDOT contributes to the mechanical robustness of the electrode, ensuring its structural integrity during charge-discharge cycles and prolonging battery lifespan. []

- Facilitated Lithium Ion Diffusion: The presence of ProDOT in the SA binder improves lithium-ion diffusion within the electrode, contributing to faster charge-discharge rates and higher capacity retention. []

Q2: What are the advantages of using SA-PProDOT binder compared to traditional binders with conductive additives like carbon black?

A2: The SA-PProDOT binder offers several advantages over conventional binders that rely on conductive additives:

- Simplified Electrode Fabrication: The inherent conductivity of the SA-PProDOT binder eliminates the need for additional conductive additives like carbon black, simplifying the electrode fabrication process. []

- Improved Electrode Performance: The intimate contact between the active material and the conductive binder, facilitated by the absence of carbon black, results in improved electron transfer and overall electrode performance. []

- Cost-Effectiveness and Sustainability: Utilizing a naturally occurring and modifiable polymer like sodium alginate, combined with the simplified fabrication process, presents a cost-effective and environmentally friendly approach to electrode development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.